molecular formula C21H16N4O3S2 B2958363 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895009-29-7

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2958363
CAS No.: 895009-29-7
M. Wt: 436.5
InChI Key: SCWRWWPNMXFYAZ-VMPITWQZSA-N
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with a methyl group, a nitrothiophene moiety, and a pyridin-3-ylmethyl group. This compound’s design integrates heterocyclic frameworks known for their pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation, neurodegeneration, or cancer .

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-14-4-7-17-18(11-14)30-21(23-17)24(13-15-3-2-10-22-12-15)19(26)8-5-16-6-9-20(29-16)25(27)28/h2-12H,13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWRWWPNMXFYAZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzo[d]thiazole moiety, a nitrothiophene group, and a pyridine derivative. The structural formula is represented as follows:

C16H15N4O3S2\text{C}_{16}\text{H}_{15}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BS. aureus0.0048 mg/mL
Compound CC. albicans0.039 mg/mL

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer progression. Structure-activity relationship (SAR) studies suggest that modifications to the substituents on the thiazole and thiophene rings can enhance or diminish anticancer activity .

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives showed that compounds with nitro substituents displayed enhanced cytotoxicity against breast cancer cell lines. The study utilized cell viability assays to determine the IC50 values, revealing that certain modifications significantly improved efficacy .

The biological activity of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is believed to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Jun N-terminal kinases (JNK), which play a crucial role in cellular stress responses and apoptosis.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Key Structural Insights :

  • The nitrothiophene group in the target compound may enhance electron-deficient character, improving interactions with cysteine residues in enzymes .
  • Compared to trifluoromethyl-containing analogs , the target lacks strong lipophilic groups, which may affect membrane permeability.

Optimization Challenges :

  • Steric hindrance from the pyridin-3-ylmethyl group may reduce reaction yields .
  • Nitro group stability under acidic/basic conditions requires careful handling .

Key Research Findings and Data Analysis

Comparative Physicochemical Properties

Property Target Compound Compound 5112 Compound 13b
Molecular Weight ~452 g/mol ~389 g/mol ~580 g/mol
LogP (Predicted) 3.2 2.8 4.5
Hydrogen Bond Acceptors 6 5 9
Rotatable Bonds 6 7 8

Analysis :

  • The target’s moderate LogP suggests balanced solubility and permeability.
  • Higher hydrogen-bond acceptors compared to 5112 may improve target specificity but reduce oral bioavailability.

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